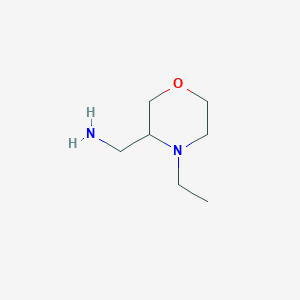

(4-Ethylmorpholin-3-yl)methanamine

Description

Contextualization within Morpholine (B109124) Chemistry Research

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov This is largely due to its ability to improve the pharmacokinetic profile of bioactive molecules. nih.gov The morpholine nucleus is a common feature in numerous approved drugs, showcasing its importance in drug design and development. researchgate.net

Morpholine and its derivatives are widely utilized in organic synthesis. wikipedia.orgchemicalbook.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine (B6355638). wikipedia.orgchemicalbook.com This unique electronic property influences its reactivity and makes it a versatile building block for creating a diverse array of chemical entities. nih.govresearchgate.net Researchers have developed various synthetic strategies to access substituted morpholines, highlighting the ongoing interest in this chemical class. nih.govresearchgate.net

Significance in Contemporary Chemical and Biological Investigations

The significance of morpholine derivatives extends to their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. wisdomlib.orgresearchgate.net These activities are often attributed to the morpholine moiety's ability to engage in crucial interactions with biological targets. researchgate.net The structural features of (4-Ethylmorpholin-3-yl)methanamine, specifically the ethyl group on the nitrogen and the aminomethyl substituent, provide points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

While specific biological data for this compound is limited in the public domain, the broader class of morpholine derivatives has been the subject of numerous studies. For instance, various research groups have synthesized and characterized novel morpholine derivatives, subsequently screening them for antibacterial and antifungal activities. researchgate.netrdd.edu.iqijprs.comjocpr.com These investigations often involve the synthesis of Schiff bases or other adducts from a core morpholine structure to evaluate their therapeutic potential. rdd.edu.iqijprs.com The general findings from these studies underscore the potential of appropriately substituted morpholines as a source of new therapeutic agents.

The table below summarizes key properties of the parent compound, 4-ethylmorpholine, which shares a structural relationship with the subject of this article.

| Property | Value |

| CAS Number | 100-74-3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C6H13NO sigmaaldrich.comgezondheidsraad.nl |

| Molecular Weight | 115.17 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 139 °C sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -63 °C sigmaaldrich.comsigmaaldrich.com |

| Density | 0.91 g/mL at 20 °C sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(4-ethylmorpholin-3-yl)methanamine |

InChI |

InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3 |

InChI Key |

SONBQFMSRKABTF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOCC1CN |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations, the connectivity and stereochemistry of a compound can be determined.

While specific spectral data for (4-Ethylmorpholin-3-yl)methanamine is not widely available in public literature, the expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of closely related morpholine (B109124) derivatives. For instance, studies on various N-substituted morpholines provide a solid foundation for interpreting the spectra of more complex analogues. researchgate.netnih.gov

In the ¹H NMR spectrum of a typical N-substituted morpholine, the protons on the morpholine ring exhibit characteristic chemical shifts. The protons on the carbons adjacent to the oxygen atom generally appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom. The ethyl group attached to the nitrogen would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methanamine substituent at the 3-position would introduce additional signals for the aminomethyl (-CH2NH2) group.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. In N-substituted morpholines, the carbon atoms next to the heteroatoms (oxygen and nitrogen) have characteristic chemical shifts that are influenced by the nature of the substituent on the nitrogen. researchgate.netnih.gov For this compound, one would expect to see signals corresponding to the ethyl group carbons, the four distinct carbons of the morpholine ring, and the carbon of the methanamine group.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Ethyl (-CH2CH3) | ~1.1 (t) |

| Ethyl (-CH2CH3) | ~2.4 (q) |

| Morpholine Ring Protons | 2.0 - 4.0 (m) |

| Methanamine (-CH2NH2) | ~2.8 (m) |

| Amine (-NH2) | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-CH3) | ~12 |

| Ethyl (-CH2) | ~52 |

| Morpholine C2, C6 (O-CH2) | ~67 |

| Morpholine C3, C5 (N-CH2) | ~54 |

| Methanamine (-CH2) | ~45 |

Note: The predicted values are based on general principles and data from related morpholine structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools in the structural elucidation of complex molecules like substituted morpholines. researchgate.net

COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help in tracing the proton network within the morpholine ring and the ethyl group.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of each carbon signal based on its corresponding proton signal.

HMBC provides correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethyl group to the nitrogen at position 4 and the methanamine group to the carbon at position 3.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. While specific HRMS data for this compound is not readily found, its molecular formula is C7H16N2O, which corresponds to a monoisotopic mass of 144.1263 Da. An HRMS analysis would be expected to confirm this exact mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as amines. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺. Patent literature describing the synthesis of larger molecules incorporating the this compound moiety has reported the use of ESI-MS for characterization, confirming the presence of this structural unit within the larger molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule.

While there are no specific published X-ray crystal structures for the standalone this compound, studies on other morpholine derivatives have been conducted. mdpi.com These studies reveal that the morpholine ring typically adopts a chair conformation in the solid state, which is the most stable arrangement. mdpi.comresearchgate.net An X-ray crystallographic analysis of this compound, if a suitable crystal can be grown, would provide unambiguous proof of its structure, including the relative stereochemistry at the C3 position and the conformation of the ethyl and methanamine substituents. The analysis of related gem-aminals of morpholine has shown how crystal packing is influenced by various intermolecular interactions. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption is recorded as a spectrum, which serves as a molecular "fingerprint."

For this compound, an IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH2) group would typically exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H bonds of the ethyl group and the morpholine ring would show stretching vibrations just below 3000 cm⁻¹. The C-O-C ether linkage within the morpholine ring would produce a strong, characteristic stretching band, likely in the 1070-1150 cm⁻¹ region. The C-N bonds would also have characteristic stretching vibrations.

While no specific, publicly available IR spectral data for this compound has been identified in a detailed research context, a hypothetical table of expected vibrational frequencies is presented below. This table is illustrative of how such data would be presented and the types of vibrations that would be of interest in an analysis.

Interactive Data Table: Hypothetical IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3400 - 3500 | Primary Amine |

| N-H Symmetric Stretch | 3300 - 3400 | Primary Amine |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Ethyl and Morpholine Ring |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Ether (Morpholine Ring) |

| C-N Stretch | 1020 - 1250 | Amine and Morpholine Ring |

| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine |

This table is for illustrative purposes only, as no experimentally derived and published IR spectrum for this compound is available.

Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the path of atoms or molecules through a chemical reaction or metabolic pathway. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can follow the labeled atom's fate using techniques like mass spectrometry or NMR spectroscopy. This provides invaluable insight into reaction mechanisms.

In the context of this compound, isotopic labeling could be employed to study its formation or its interactions in a biological system. For instance, a patent has mentioned the general concept that substitution with heavier isotopes like deuterium can lead to greater metabolic stability, which could be advantageous for therapeutic compounds. google.com However, no specific studies demonstrating this for this compound have been published.

If one were to study the metabolic N-de-ethylation of this compound, for example, the ethyl group could be synthesized with deuterium atoms. By tracking the appearance of deuterated ethanol (B145695) or other metabolites, the specific site and mechanism of metabolism could be determined. Similarly, labeling the methanamine group could elucidate its role in potential bioconjugation reactions.

The table below illustrates how data from an isotopic labeling experiment might be presented, though it is important to reiterate that this is a hypothetical representation due to the absence of published research for this specific compound.

Interactive Data Table: Hypothetical Isotopic Labeling Scheme for Mechanistic Analysis

| Labeled Compound Variant | Isotope Used | Position of Label | Potential Analytical Technique | Mechanistic Question Addressed |

| (4-(Ethyl-d5)-morpholin-3-yl)methanamine | Deuterium (²H) | Ethyl Group | Mass Spectrometry, NMR | Metabolic pathway of the ethyl group |

| This compound-¹⁵N | Nitrogen-15 (¹⁵N) | Primary Amine | NMR Spectroscopy | Role of the primary amine in binding interactions |

| (4-Ethylmorpholin-3-yl-2,2,6,6-d4)methanamine | Deuterium (²H) | Morpholine Ring | Mass Spectrometry | Stability and metabolism of the morpholine ring |

This table is a hypothetical representation to illustrate the application of isotopic labeling. No specific experimental data for this compound is currently available in published literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a compound like (4-Ethylmorpholin-3-yl)methanamine, DFT could be employed to determine a variety of properties. No specific DFT studies for this compound were found in the literature.

Table 1: Potential DFT-Calculable Properties for this compound

| Property | Description | Potential Insight |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and the reactivity of different atomic sites. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are particularly useful for detailed conformational analysis. A comprehensive ab initio study of this compound would involve mapping its potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. This type of analysis is crucial for understanding how the molecule's shape influences its physical and biological properties. No such studies have been published for this specific molecule.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of this compound in various environments, such as in solution or in complex with a biological macromolecule. This would allow for the study of its conformational flexibility and its interactions with solvent molecules. There are currently no published MD simulation studies specifically featuring this compound.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting the binding mode and affinity of a potential drug molecule (the ligand) to a biological target, such as a protein or enzyme. In the context of this compound, docking studies would require a specific biological target to be identified. The process would involve placing the 3D structure of the compound into the binding site of the target and evaluating the potential binding energy based on various scoring functions. A search of the literature did not yield any molecular docking studies involving this compound as the ligand.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and the factors that influence the reaction rate and product distribution. For this compound, computational studies could, for example, elucidate the mechanism of its synthesis or its metabolic pathways. However, no computational studies on the reaction mechanisms involving this compound have been reported.

Machine Learning Approaches in Ligand Design and Screening

Machine learning (ML) is increasingly being applied in chemistry for tasks such as predicting molecular properties, designing new ligands, and screening large virtual libraries of compounds. ML models can be trained on large datasets of chemical structures and their associated properties to learn complex structure-activity relationships. These trained models can then be used to predict the properties of new, untested compounds like this compound or to design novel molecules with desired characteristics. At present, there is no evidence of this compound being included in specific machine learning studies for ligand design and screening.

Structure Activity Relationship Sar Studies of 4 Ethylmorpholin 3 Yl Methanamine Analogues

Design Principles for Structural Modifications

The design of analogues of (4-Ethylmorpholin-3-yl)methanamine is guided by established medicinal chemistry principles. The goal is to systematically alter specific parts of the molecule to probe their importance for biological activity. Key areas for modification include the morpholine (B109124) ring, the methanamine side chain, and the N-ethyl group. Design strategies often involve:

Scaffold Hopping: Replacing the morpholine ring with other cyclic systems to explore different spatial arrangements and physicochemical properties.

Substituent Variation: Introducing a variety of chemical groups at different positions on the morpholine ring and the methanamine moiety to investigate steric, electronic, and hydrophobic interactions.

Conformational Restriction: Introducing elements that limit the flexibility of the molecule to lock it into a biologically active conformation.

In silico tools and computational modeling play a crucial role in the rational design of new analogues, predicting their potential binding affinities and pharmacokinetic properties before synthesis. nih.govmdpi.comrsc.org

Impact of Substituent Variation on Biological Activity (In Vitro/In Silico)

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents. Both in vitro assays and in silico modeling are employed to evaluate these effects.

The morpholine ring is a key structural feature, and its modification can significantly impact biological activity. nih.govresearchgate.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. researchgate.net Altering the ring system, for instance, by replacing it with piperidine (B6355638) or other heterocyclic structures, can lead to substantial changes in activity. The electron-deficient nature of the morpholine ring also allows for hydrophobic interactions. researchgate.net

| Analogue | Modification | Predicted Impact on Activity |

| Piperidine Analogue | Replacement of morpholine oxygen with a methylene (B1212753) group | Altered hydrogen bonding capacity and conformational flexibility. |

| Thiomorpholine Analogue | Replacement of morpholine oxygen with a sulfur atom | Modified polarity, size, and potential for different interactions. |

| Substituted Morpholine | Introduction of substituents on the morpholine ring carbons | Potential for steric hindrance or new favorable interactions. |

This table is generated based on general principles of medicinal chemistry and SAR studies of morpholine-containing compounds.

The methanamine side chain is a critical component for the biological activity of many compounds. Modifications to this group, such as altering the length of the alkyl chain or introducing substituents, can have a profound effect. For example, in some classes of compounds, elongating an aliphatic side chain can lead to an increase in potency up to a certain point, after which further elongation results in decreased activity. ub.edu

The N-ethyl group on the morpholine nitrogen plays a significant role in defining the molecule's interaction with its biological target. The size and lipophilicity of this substituent can influence binding affinity and selectivity. Varying the N-substituent from a small alkyl group like ethyl to larger or more complex groups can dramatically alter the pharmacological profile. Studies on related cathinone (B1664624) structures have shown that the N-ethyl substitution can be crucial for potent inhibition of monoamine transporters. ub.edu

| Analogue | N-Substitution | Observed/Predicted Impact on Activity |

| N-Methyl Analogue | Methyl | May result in a different binding pose or reduced affinity compared to the ethyl group. |

| N-Propyl Analogue | Propyl | Could enhance or decrease activity depending on the size of the binding pocket. |

| N-Benzyl Analogue | Benzyl | Introduces aromatic interactions which could significantly alter binding. |

This table illustrates potential impacts based on SAR principles observed in related compound series.

Ligand Efficiency and Pharmacophore Modeling

Ligand efficiency (LE) is a key metric used in drug discovery to assess the binding energy of a compound per heavy atom. nih.gov It helps in identifying small, efficient fragments that can be developed into more potent leads. For this compound analogues, calculating LE can guide the optimization process by favoring modifications that contribute significantly to binding affinity without disproportionately increasing molecular size. nih.gov

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound analogues, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the morpholine oxygen).

A hydrogen bond donor (the amine group).

A hydrophobic feature (the ethyl group).

A positive ionizable feature (the protonated amine).

By understanding the pharmacophore, medicinal chemists can design new analogues that better fit these requirements, leading to improved potency and selectivity. nih.gov

Application As Chemical Probes and Research Tools

Development of Photoaffinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of biologically active small molecules. nih.gov This method utilizes a chemical probe that can covalently bind to its target protein upon activation by light. nih.gov A typical photoaffinity probe consists of three key components: a pharmacophore that specifically binds to the target, a photoreactive group (like a diazirine), and a reporter tag (such as biotin (B1667282) or an alkyne) for detection and isolation. nih.govnih.gov

While direct examples using (4-Ethylmorpholin-3-yl)methanamine in published photoaffinity probes are not prominent, the morpholine (B109124) core is a common feature in pharmacophores designed for various protein targets. The design of these probes allows for the covalent capture of even non-covalent and reversible interactions between a small molecule and its target protein, which is crucial for target discovery and validation. chomixbio.com The general workflow involves synthesizing a probe where the morpholine-containing ligand is attached to a photoreactive moiety and a reporter tag. nih.govnih.gov This probe is then incubated with cells or cell lysates, irradiated with UV light to induce covalent cross-linking to the target, and the resulting complex is isolated and identified using techniques like mass spectrometry. strath.ac.uk The versatility of this approach allows for the creation of a wide variety of probes by independently changing each component, making the this compound scaffold a potentially valuable starting point for developing novel photoaffinity probes. strath.ac.uk

Table 1: Components of a Typical Photoaffinity Probe

| Component | Function | Common Examples |

|---|---|---|

| Pharmacophore | Binds to the target protein with affinity and specificity. | Morpholine-containing structures, kinase hinge binders, etc. |

| Photoreactive Group | Forms a highly reactive species upon light activation to create a covalent bond with the target. | Diazirines, Aryl Azides, Benzophenones. nih.govnih.gov |

| Reporter Tag | Enables detection, enrichment, and identification of the probe-protein adduct. | Biotin, Alkyne/Azide (for Click Chemistry), Fluorescent dyes. nih.gov |

Role in Enzyme Inhibition Research (In Vitro/In Silico)

The morpholine ring is a privileged scaffold in enzyme inhibitor design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. researchgate.net The this compound structure, with its specific substitution pattern, can be integrated into inhibitors targeting various enzyme families.

Kinases are a major class of drug targets, particularly in oncology. The morpholine ring is a well-established feature in many kinase inhibitors, most notably in those targeting the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR) pathways. acs.orgunimi.itnih.gov The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the hinge region of the kinase's ATP-binding pocket, a feature first recognized in the broad-spectrum PI3K inhibitor LY294002. acs.orgucsf.edu

Researchers have extensively used the morpholine scaffold to develop isoform-specific PI3K inhibitors and dual PI3K/mTOR inhibitors. researchgate.netucsf.edu For example, arylmorpholine derivatives have been synthesized and shown to selectively inhibit different PI3K isoforms. ucsf.edu The this compound moiety can serve as a versatile building block for creating libraries of such inhibitors, where the ethyl group and the methanamine can be modified to explore structure-activity relationships (SAR) and optimize potency and selectivity. mdpi.com Studies have shown that modifications to the morpholine ring, such as creating bridged or substituted versions, can significantly enhance selectivity for mTOR over PI3K. researchgate.net

Table 2: Examples of Morpholine-Containing Kinase Inhibitor Scaffolds

| Scaffold Class | Target Kinase(s) | Key Structural Feature | Reference |

|---|---|---|---|

| Arylmorpholines | PI3K, DNA-PK | Trisubstituted benzene (B151609) with a morpholine ring. | ucsf.edu |

| Thiazolyl-morpholines | PI3K | 4-(1,3-Thiazol-2-yl)morpholine core. | nih.gov |

| Triazine-based Morpholines | mTOR | THP-substituted triazine core as a morpholine isostere. | unimi.itnih.gov |

The morpholine core has also been successfully incorporated into inhibitors of various proteases. In the context of HIV-1 protease, novel inhibitors have been designed where a morpholine carboxamide acts as the P2 ligand, demonstrating potent enzymatic inhibition in the low nanomolar and even picomolar range. nih.gov The design of these inhibitors often involves combining the morpholine core with diverse P2' ligands, such as substituted phenylsulfonamides, to optimize binding and efficacy. nih.gov Similarly, morpholinone-based cyclic mimetics have been developed as potent HIV-protease inhibitors. nih.gov

The urokinase-type plasminogen activator (uPA) is another protease target implicated in cancer metastasis. nih.gov While many uPA inhibitors are based on amidine or guanidine (B92328) scaffolds to mimic arginine, the development of non-basic scaffolds is an active area of research. nih.gov The structural versatility of this compound makes it a candidate for building novel, non-covalent inhibitors for proteases like uPA, where it could occupy specific pockets within the enzyme's active site. nih.gov The uPA system's role in activating other proteases, like matrix metalloproteinases (MMPs), underscores its importance as a therapeutic target. nih.gov

Histone deacetylases (HDACs) are key epigenetic regulators, and their inhibition is a validated strategy for cancer therapy. mdpi.comnih.gov The generally accepted pharmacophore model for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. nih.gov The morpholine moiety is often incorporated as part of the cap group, which interacts with the rim of the enzyme's active site. nih.govmdpi.com

For instance, quinazoline-based HDAC inhibitors have been developed where the quinazoline (B50416) serves as the cap group. nih.govmdpi.com The this compound fragment could be appended to such cap groups to explore interactions with the protein surface and improve isoform selectivity, particularly for class I or class IIb HDACs. nih.gov Dual inhibitors targeting both HDACs and other enzymes like EGFR or G9a/GLP have also been designed using quinazoline scaffolds, highlighting the modularity of this approach. mdpi.comnih.gov The development of complex, macrocyclic HDAC inhibitors like FR235222 also provides a template where fragments derived from this compound could be incorporated. nih.gov

Investigation of Cellular Pathways and Phenotypes (In Vitro)

Derivatives of the morpholine scaffold are crucial tools for the in vitro investigation of cellular signaling pathways. By selectively inhibiting key enzymes like PI3K, mTOR, or HDACs, these compounds allow researchers to dissect complex cellular processes. For example, using selective PI3K inhibitors built from arylmorpholine scaffolds, it is possible to probe the specific roles of different PI3K isoforms in cell growth, proliferation, and survival. ucsf.edu

Inhibitors containing the morpholine moiety have been used to demonstrate dose-dependent anti-proliferative activity in various cancer cell lines. mdpi.com For instance, a morpholine-substituted tetrahydroquinoline derivative, compound 10e, showed potent activity against lung cancer cells and was found to induce apoptosis. mdpi.com Similarly, quinazoline-based HDAC inhibitors have been shown to cause cell-cycle arrest and promote apoptosis in cancer cells. nih.gov The use of this compound as a building block allows for the systematic modification of these inhibitors to study how changes in chemical structure affect cellular phenotypes, providing valuable insights into the link between enzyme inhibition and cellular response.

Synthesis of Advanced Intermediates for Complex Molecule Construction

The this compound structure is an example of an advanced intermediate used in the multi-step synthesis of complex, biologically active molecules. Its utility lies in its pre-built, three-dimensional architecture, which can be incorporated into larger scaffolds through various chemical reactions. For example, the primary amine of the methanamine group is a versatile functional handle for forming amide bonds, ureas, or sulfonamides, or for participating in reductive amination or nucleophilic substitution reactions. mdpi.commdpi.com

In the synthesis of protease or kinase inhibitors, such intermediates are invaluable. nih.govnih.gov A synthetic route might involve coupling the this compound intermediate with a core heterocyclic structure, such as a quinazoline or pyrimidine, to build out the final inhibitor. nih.govmdpi.com This modular approach, often employed in combinatorial chemistry and parallel synthesis, enables the rapid generation of a diverse library of compounds for screening and optimization, accelerating the discovery of new therapeutic agents and research tools. nih.govku.edu

Table of Mentioned Compounds

| Compound Name/Class | Abbreviation / Trivial Name |

|---|---|

| This compound | - |

| 4-(1,3-Thiazol-2-yl)morpholine | - |

| 4-Aminoquinoline | - |

| Arylmorpholine | - |

| FR235222 | - |

| LY294002 | - |

| Morpholinone | - |

| Quinazoline | - |

| Tetrahydroquinoline | THQ |

| Urokinase-type plasminogen activator | uPA |

| Histone deacetylase | HDAC |

| Phosphoinositide 3-kinase | PI3K |

| Mechanistic Target of Rapamycin | mTOR |

| Receptor-interacting protein kinase 2 | RIPK2 |

| Epidermal growth factor receptor | EGFR |

| Euchromatic histone lysine (B10760008) N-methyltransferase 1/2 | EHMT1/2 (G9a/GLP) |

Future Directions and Emerging Research Avenues

Integration with High-Throughput Screening Methodologies

The integration of (4-Ethylmorpholin-3-yl)methanamine into high-throughput screening (HTS) campaigns represents a critical step in elucidating its biological activity. HTS allows for the rapid assessment of a compound's effects across a vast array of biological targets. For a molecule like this compound, this could involve screening against panels of receptors, enzymes, and ion channels to identify potential therapeutic applications.

The morpholine (B109124) core is a recognized pharmacophore present in numerous approved drugs, suggesting that derivatives such as this compound could exhibit valuable pharmacological properties. e3s-conferences.org HTS methodologies, including cell-based assays and biochemical assays, can efficiently pinpoint its primary biological targets and potential off-target effects. For instance, cell-based reporter gene assays could be employed to determine if the compound modulates specific signaling pathways, a common approach in modern drug discovery. bldpharm.com

Table 1: Potential High-Throughput Screening Assays for this compound

| Assay Type | Potential Target Class | Example |

| Biochemical Assay | Enzymes (e.g., Kinases, Proteases) | In vitro kinase inhibition assay |

| Cell-Based Assay | G-Protein Coupled Receptors (GPCRs) | Calcium mobilization assay |

| Reporter Gene Assay | Nuclear Receptors | Luciferase reporter assay |

| Phenotypic Screening | Cellular Processes | High-content imaging for morphological changes |

The data generated from such screens would be instrumental in building a comprehensive biological profile of this compound, guiding further optimization and development efforts.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental to its scientific exploration. While standard analytical techniques provide basic characterization, advanced spectroscopic methods can offer deeper insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Beyond standard 1D proton and carbon-13 NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the ethyl and methanamine groups to the morpholine ring. While specific spectral data for this compound is not widely published, related compounds like 4-Ethylmorpholine have been characterized, providing a reference point for expected chemical shifts. nih.gov

X-ray crystallography, where feasible, would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and the conformation of the morpholine ring. This information is invaluable for computational modeling and understanding intermolecular interactions.

Table 2: Advanced Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Gained | Relevance |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Unambiguous structure confirmation |

| X-ray Crystallography | 3D solid-state structure | Understanding molecular conformation and packing |

| Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirmation of molecular formula |

| Chiral Chromatography | Enantiomeric purity | Important for stereospecific biological activity |

Novel Synthetic Strategies for Diversification

The development of novel and efficient synthetic routes to this compound and its analogs is crucial for enabling extensive structure-activity relationship (SAR) studies. While the synthesis of morpholine derivatives is well-established, the exploration of new methodologies can offer advantages in terms of yield, stereocontrol, and the introduction of chemical diversity. e3s-conferences.org

Future research could focus on developing stereoselective syntheses to access individual enantiomers of this compound, as the biological activity of chiral molecules often resides in a single enantiomer. Furthermore, the development of a robust synthetic platform would allow for the rapid generation of a library of analogs, where the ethyl and methanamine substituents are varied. This diversification is key to optimizing potency, selectivity, and pharmacokinetic properties.

For instance, late-stage functionalization techniques could be explored to modify a common morpholine intermediate, allowing for the efficient introduction of a wide range of substituents. Patent literature often describes multi-step syntheses for complex morpholine-containing structures, which can serve as a starting point for developing more streamlined and scalable routes. google.com The ability to readily synthesize a diverse set of related compounds is a prerequisite for any comprehensive research and development program. e3s-conferences.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethylmorpholin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (used in structurally similar biphenyl derivatives) enables precise carbon-carbon bond formation . Key parameters include temperature control (e.g., 60–80°C for amination steps), pH modulation (neutral to slightly basic conditions), and reaction time optimization (12–24 hours) to maximize yields . Purification often involves column chromatography or recrystallization, with HPLC analysis (>95% purity) recommended for quality assurance .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the morpholine ring and methanamine group .

- HRMS for molecular weight validation.

- HPLC with UV detection (λmax ~255 nm, analogous to fluorophenyl derivatives) to assess purity .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage and handling .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cell viability assays (MTT or resazurin) in cancer cell lines, given the pharmacological interest in morpholine derivatives .

- Binding affinity studies (SPR or fluorescence polarization) to identify interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) across studies .

- Validate compound stability : Perform LC-MS before/after assays to rule out degradation .

- Meta-analysis : Compare datasets from PubChem, ECHA, and FDA GSRS to identify consensus trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Systematic substituent variation : Modify the ethyl group on the morpholine ring or the methanamine position to assess steric/electronic effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets .

- Pharmacophore mapping : Identify critical functional groups (e.g., amine groups) using software like Schrödinger’s Phase .

Q. How can reaction mechanisms for key transformations (e.g., ring formation) be elucidated?

- Methodological Answer :

- Isotopic labeling : Use ¹⁵N or ²H to trace reaction pathways during morpholine ring synthesis .

- Kinetic studies : Monitor intermediate formation via in situ FTIR or Raman spectroscopy .

- DFT calculations : Simulate transition states to identify rate-limiting steps (software: Gaussian 16) .

Q. What advanced techniques are recommended for studying metabolic stability and toxicity?

- Methodological Answer :

- Microsomal incubation : Use human liver microsomes (HLMs) with LC-MS/MS to identify metabolites .

- CYP450 inhibition assays : Assess potential drug-drug interactions .

- Genotoxicity screening : Ames test or Comet assay to evaluate DNA damage risks .

Data Interpretation and Optimization

Q. How should researchers design experiments to optimize yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

- Scale-up considerations : Ensure solvent compatibility with continuous flow reactors to maintain efficiency at larger scales .

Q. What analytical approaches can differentiate polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Detect crystalline polymorphs and assess batch consistency .

- DSC : Measure melting points and identify hydrate/solvate formation .

- Solid-state NMR : Resolve conformational differences in the morpholine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.